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Cat. No.: B1589033 Get Quote

An In-depth Technical Guide to 1H-Inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract
1H-Inden-1-one, a polycyclic aromatic ketone, serves as a crucial scaffold in medicinal

chemistry and materials science. Its unique electronic and structural properties make it an

important intermediate in the synthesis of a wide range of biologically active compounds and

functional materials. This document provides a comprehensive technical overview of 1H-inden-
1-one, detailing its chemical structure, physicochemical properties, spectroscopic data,

synthesis protocols, and applications in research and drug development. All quantitative data is

presented in structured tables, and key experimental workflows are visualized to facilitate

understanding and implementation by professionals in the field.

Chemical Identity and Structure
1H-Inden-1-one (CAS No. 480-90-0) is a bicyclic aromatic compound featuring a benzene ring

fused to a cyclopentenone ring.[1] The presence of an α,β-unsaturated ketone system within a

rigid, planar structure defines its chemical reactivity and makes it a versatile building block.

IUPAC Name: inden-1-one[2]

Other Names: Indenone[1]
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Molecular Formula: C₉H₆O[2]

Canonical SMILES: C1=CC=C2C(=C1)C=CC2=O[1]

InChI Key: SNWQUNCRDLUDEX-UHFFFAOYSA-N

Physical and Chemical Properties
The physical and chemical properties of 1H-inden-1-one are summarized in the table below.

Data is compiled from various sources and may include both experimental and computed

values.

Property Value Reference(s)

Molecular Weight 130.14 g/mol [2][3]

Appearance
Data not available; likely a

solid or oil

Boiling Point
254.1 °C at 760 mmHg

(Predicted)
[3]

Melting Point 0 °C (Predicted) [3]

Density 1.201 g/cm³ (Predicted) [3]

Refractive Index 1.622 (Predicted) [3]

Flash Point 105.3 °C (Predicted) [3]

XLogP3 1.9 [2]

Hazards

Causes skin and serious eye

irritation; may cause

respiratory irritation.

[1][2]

Spectroscopic and Analytical Data
Spectroscopic analysis is essential for the structural confirmation of 1H-inden-1-one. The

following table summarizes key expected spectroscopic features.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1H-inden-1-one
https://en.wikipedia.org/wiki/Indenone
https://www.benchchem.com/product/b1589033?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1H-inden-1-one
https://www.lookchem.com/casno480-90-0.html
https://www.lookchem.com/casno480-90-0.html
https://www.lookchem.com/casno480-90-0.html
https://www.lookchem.com/casno480-90-0.html
https://www.lookchem.com/casno480-90-0.html
https://www.lookchem.com/casno480-90-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/1H-inden-1-one
https://en.wikipedia.org/wiki/Indenone
https://pubchem.ncbi.nlm.nih.gov/compound/1H-inden-1-one
https://www.benchchem.com/product/b1589033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Features

¹H NMR

Aromatic Protons (4H): Multiplets in the range of

δ 7.2-7.8 ppm. Vinyl Protons (2H): Doublets in

the range of δ 6.0-7.5 ppm, characteristic of an

α,β-unsaturated system. The exact shifts and

coupling constants depend on the substitution

pattern.

¹³C NMR

Carbonyl Carbon (C=O): Signal expected > δ

190 ppm. Aromatic/Vinyl Carbons: Multiple

signals in the range of δ 120-150 ppm.

IR Spectroscopy

C=O Stretch (Ketone): Strong absorption band

around 1700-1720 cm⁻¹, characteristic of a

conjugated five-membered ring ketone. C=C

Stretch: Absorption bands around 1600-1640

cm⁻¹. C-H Aromatic Stretch: Bands typically

above 3000 cm⁻¹.

Mass Spectrometry (MS)

Molecular Ion (M⁺): A prominent peak at m/z =

130.04. Fragmentation: Expected loss of CO

(m/z = 28), leading to a fragment at m/z = 102.

Synthesis and Reactivity
1H-inden-1-one is most commonly synthesized from its saturated analog, 1-indanone. A typical

laboratory-scale synthesis involves a two-step process: α-bromination of 1-indanone followed

by dehydrobromination using a base to introduce the double bond. The α,β-unsaturated ketone

moiety makes 1H-inden-1-one reactive towards nucleophilic addition (Michael addition) and

cycloaddition reactions, providing access to a diverse range of fused and spirocyclic

frameworks.[4]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

1H-inden-1-one.
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Synthesis of 1H-inden-1-one from 1-Indanone
This protocol describes a two-step synthesis involving bromination and subsequent elimination.

Step 1: α-Bromination of 1-Indanone

Reaction Setup: To a solution of 1-indanone (1.0 eq) in a suitable solvent such as chloroform

or acetic acid in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq).

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or

benzoyl peroxide.

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin

Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Workup: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution

of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude 2-bromo-1-indanone, which may be used in the next

step without further purification.

Step 2: Dehydrobromination to form 1H-Inden-1-one

Reaction Setup: Dissolve the crude 2-bromo-1-indanone from the previous step in a suitable

solvent like diethyl ether or tetrahydrofuran (THF).

Base Addition: Cool the solution in an ice bath and add a non-nucleophilic base, such as

triethylamine (TEA) (1.5 eq) or 1,8-Diazabicycloundec-7-ene (DBU), dropwise.

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the formation of the product by TLC.

Workup: Filter the reaction mixture to remove the triethylammonium bromide salt. Wash the

filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and

finally brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude product by column chromatography on

silica gel (using a hexane/ethyl acetate gradient) to afford pure 1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Accurately weigh 5-10 mg of the purified 1H-inden-1-one sample and

dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry

NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer

relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are

typically required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H

NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation: No extensive sample preparation is required for ATR-IR. Place a small

amount of the solid or liquid 1H-inden-1-one sample directly onto the ATR crystal.
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Background Scan: Before running the sample, acquire a background spectrum of the clean,

empty ATR crystal. This will be automatically subtracted from the sample spectrum to

remove interference from atmospheric CO₂ and water vapor.

Data Acquisition: Lower the ATR anvil to press the sample firmly against the crystal. Initiate

the scan. The instrument will pass an infrared beam through the crystal, and the sample will

absorb characteristic frequencies. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands, paying

close attention to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching

frequencies to confirm the presence of the α,β-unsaturated ketone functionality.

Mass Spectrometry (MS)
This protocol outlines the general procedure for obtaining a mass spectrum using Gas

Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Prepare a dilute solution of the 1H-inden-1-one sample (approx. 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Setup: Set the GC parameters, including the injection port temperature, oven

temperature program, and carrier gas flow rate. Set the MS parameters, including the

ionization mode (typically Electron Ionization - EI at 70 eV) and the mass range to be

scanned.

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

compound will be vaporized, separated from the solvent and any impurities on the GC

column, and then enter the mass spectrometer.

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) to

confirm the molecular weight of the compound. Examine the fragmentation pattern for

characteristic losses (e.g., loss of CO) that support the proposed structure.

Visualizations: Workflows and Concepts

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1589033?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Characterization

1-Indanone
(Starting Material)

1. α-Bromination
(NBS, AIBN)

2-Bromo-1-indanone
(Crude Intermediate)

2. Dehydrobromination
(Base, e.g., TEA)

Crude 1H-Inden-1-one

3. Column Chromatography

Pure 1H-Inden-1-one

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry Structure Confirmed
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Applications in Research and Drug Development
The indanone framework is recognized as a "privileged structure" in medicinal chemistry due to

its presence in numerous compounds with diverse biological activities. While 1H-inden-1-one
itself is primarily a synthetic intermediate, its derivatives are widely investigated for various

therapeutic applications.

Anticancer Agents: Many indanone derivatives have been synthesized and evaluated as

potent anticancer agents. They can act through various mechanisms, including the inhibition

of tubulin polymerization, which disrupts cell division in cancer cells.

Neurodegenerative Diseases: The indanone scaffold is famously present in Donepezil, a

leading drug for the treatment of Alzheimer's disease that functions as an

acetylcholinesterase inhibitor.[5] Research continues to explore other indanone derivatives

for their potential in treating neurodegenerative conditions.

Antimicrobial and Antiviral Activity: Certain derivatives have demonstrated significant activity

against various bacteria, fungi, and viruses, including HIV.[3][5]

Materials Science: The rigid, planar structure of the indenone system makes it a candidate

for incorporation into organic electronic materials, such as organic light-emitting diodes

(OLEDs) and semiconductors.

The ability to readily functionalize both the aromatic and cyclopentenone rings allows for

extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a

compound's biological activity, selectivity, and pharmacokinetic properties.

Hazard and Safety Information
1H-Inden-1-one is classified as an irritant.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[1][2]

Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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